Cas no 4530-20-5 (Boc-glycine)

Boc-glycine is a highly versatile and stable amino acid derivative featuring a tert-butyl (t-Boc) protecting group. This reagent facilitates the introduction of glycine into peptide synthesis through efficient N-terminus protection, allowing for subsequent deprotection to reveal the free amine functionality.
Boc-glycine structure
Boc-glycine structure
Product Name:Boc-glycine
CAS No:4530-20-5
MF:C7H13NO4
MW:175.182422399521
MDL:MFCD00002690
CID:45140
PubChem ID:24849413
Update Time:2026-04-01

Boc-glycine Chemical and Physical Properties

Names and Identifiers

    • 2-((tert-Butoxycarbonyl)amino)acetic acid
    • N-(tert-Butoxycarbonyl)glycine
    • N-Boc-glycine
    • Boc-Gly-OH~N-(tert-Butoxycarbonyl)glycine
    • NtertButoxycarbonylglycine
    • Boc-Gly-OH
    • BOC-Glycine
    • BOC-AMINOXYACETIC ACID
    • t-Butoxycarbonylglycine
    • N-Boc glycine
    • N-Boc-L-glycine
    • N-Boc-protected glycine
    • tert-Butoxycarbonylglycine
    • tert-Butyloxycarbonylglycine
    • N-t-Butyloxycarbonyl glycine
    • Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
    • N-tert-Butyloxycarbonylglycine
    • N-(Carbo-tert-butoxy)glycine
    • 2-{[(Tert-Butoxy)Carbonyl]Amino}Acetic Acid
    • N(a)-tert-Butyloxycarbonylglycine
    • t-Boc-glycine
    • 2-(tert-butoxycarbonylamino)acetic acid
    • N-alpha
    • CHEMBL508605
    • (tert-butoxycarbonyl)glycine
    • tert-butyloxycarbonyl glycine
    • N-(tertbutoxycarbonyl)glycine
    • N-(tert-butoxy-carbonyl)glycine
    • N-ALPHA-T-BUTYLOXYCARBONYL-GLYCINE
    • EN300-35227
    • N-[(1,1-Dimethylethoxy)carbonyl]glycine
    • Boc-Gly-OH, 98%
    • N-tert-butyloxycarbonyl-2-aminoacetic acid
    • 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
    • N-tert.butyloxycarbonylglycine
    • BOC-GLYCINE-OH
    • NSC-127669
    • N-(tert.butoxycarbonyl)glycine
    • N-(t-butoxycarbonyl)glycine
    • 2-(tert-butoxycarbonylamino) acetic acid
    • N-((tert-butyloxy)carbonyl)glycine
    • N-tert.butyloxycarbonyl glycine
    • N-{[(1,1-dimethylethyl)oxy]carbonyl}glycine
    • Tert-Butoxycarbonylaminoacetic acid
    • AB00256
    • AC-138
    • N-alpha-t-Boc-glycine
    • [(tert-Butoxycarbonyl)amino]acetic acid
    • Boc-Gly-OH, >=99.0% (T)
    • N-(tert-butoxycarbonyl)-glycine
    • tert-butoxycarbonylamino acetic acid
    • Boc-GlyOH
    • N-tert-Boc-glycine-OH
    • AM20100157
    • A826767
    • N-tert.-butoxycarbonylglycine
    • F9995-1166
    • N-tertiarybutoxycarbonylglycine
    • AS-11190
    • N-tert-butoxycarbonyl glycine
    • 2-(tert-butoxy-carbonyl-amino)acetic acid
    • N-t-butoxycarbonyl glycine
    • CS-W008705
    • SCHEMBL17906
    • N-(t-butoxycarbonyl)-glycine
    • Z56974835
    • Glycine, N-tert-butyl ester
    • J-300132
    • tert-butoxycarbonyl glycine
    • ((tert-butoxycarbonyl)amino)acetic acid
    • Q-200739
    • n-tert-butyloxycarbonyl-glycine
    • N-Boc-Gly
    • InChI=1/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10
    • N-Boc-Gly-OH
    • N-tert-butoxy carbonyl-glycine
    • 2-((tert-butoxycarbonyl)amino) acetic acid
    • Glycine, N-((1,1-dimethylethoxy)carbonyl)-
    • tert-butoxycarbonylamino-acetic acid
    • 2-tert-butoxycarbonylaminoacetic acid
    • t-butoxycarbonylamino acetic acid
    • N-t-Boc-glycine
    • BP-30202
    • NSC127669
    • t-butoxycarbonyl glycine
    • [(tert-Butoxycarbonyl)amino]acetic acid #
    • AKOS000163644
    • N-(1,1-Dimethylethoxycarbonyl)glycine
    • N-tert-butoxycarbonyl-glycine
    • 4530-20-5
    • N-((1,1-Dimethylethoxy)carbonyl)glycine
    • N-(tert-butoxycarbonyl) glycine
    • N-tert-butyloxycarbonyl glycine
    • N-Bocglycine
    • Nalpha-Boc-glycine
    • BOC-GLY
    • t-butoxycarbonylaminoacetic acid
    • N-tertbutoxycarbonylglycine
    • BocGlyOH
    • N-t-butyloxycarbonylglycine
    • t-butyloxycarbonylglycine
    • 2-(boc-amino)acetic acid
    • AB01314432-03
    • N-(tertiary butoxycarbonyl)glycine
    • tert-butoxycarbonyl-glycine
    • 2-{(tert-butoxycarbonyl)amino}acetic acid
    • Glycine,1-dimethylethoxy)carbonyl]-
    • N-tert-butoxycarbonylglycine
    • N-tert.butoxycarbonyl-glycine
    • BCP23287
    • 2-[(tert-butoxycarbonyl)amino]acetic acid
    • carbotertbutoxyglycine
    • N-.alpha.-tert-Butyloxycarbonylglycine
    • N-t-butoxycarbonyl-glycine
    • N-(Boc)-Glycine
    • t-Butyloxycarbonyl glycine
    • N-[(1,1-DIMETHYLETHOXY)CARBONYL]-GLYCINE
    • Glycine, N-carboxy-, N-tert-butyl ester
    • NCGC00334944-01
    • BOC-L-GLYCINE
    • EINECS 224-864-5
    • MFCD00002690
    • t-BOC-Gly
    • BOC glycine
    • t-butoxy carbonylamino-acetic acid
    • GLYCINE,N-TERT.BUTYLOXYCARBONYL
    • NS00031516
    • 2-[(tert-butoxy)carbonylamino]acetic acid
    • n-carbo-tert-butoxyglycine
    • (tert-Butoxycarbonylamino)acetic acid
    • FT-0602334
    • DTXSID2063509
    • Boc Gly-OH
    • M03287
    • t-Butoxycarbonyl-glycine
    • B1185
    • Nalpha-tert-Butyloxycarbonylglycine
    • (tert-butoxycarbonyl)-glycine
    • tert.Butoxycarbonylglycine
    • t-butoxycarbonyl- glycine
    • tert.-butoxycarbonylglycine
    • tert. butoxycarbonyl glycine
    • Boc-Glycine OH
    • HY-Y0978
    • tert.-butyloxycarbonylglycine
    • N-(tert.-butyloxycarbonyl)-glycine
    • [(T-BUTOXYCARBONYL)AMINO]ACETIC ACID
    • N.alpha.-tert-Butyloxycarbonylglycine
    • N-t-Butoxycarbonylglycine
    • NSC 127669
    • N-tert-Butoxycarbonyl-2-aminoacetic acid; NSC 127669
    • N-alpha-tert-Butyloxycarbonylglycine
    • Glycine, N-carboxy-, N-tert-butyl ester (8CI)
    • STL068907
    • 2-(tert-butoxycarbonylamino)acetic acid;N-(tert-Butoxycarbonyl)glycine;Boc-Gly-OH
    • DTXCID6040400
    • DB-013300
    • Boc-glycine
    • MDL: MFCD00002690
    • Inchi: 1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
    • InChI Key: VRPJIFMKZZEXLR-UHFFFAOYSA-N
    • SMILES: O(C(NCC(=O)O)=O)C(C)(C)C
    • BRN: 1101514

Computed Properties

  • Exact Mass: 175.08400
  • Monoisotopic Mass: 175.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.5
  • Topological Polar Surface Area: 75.6

Experimental Properties

  • Color/Form: White powder
  • Density: 1.2843 (rough estimate)
  • Melting Point: 87.0 to 90.0 deg-C
  • Boiling Point: 315.9°C at 760 mmHg
  • Flash Point: 144.9°C
  • Refractive Index: 1.4353 (estimate)
  • Water Partition Coefficient: dissolution
  • PSA: 75.63000
  • LogP: 0.98660
  • Solubility: Soluble in alkali solution and ethyl acetate, insoluble in water and petroleum ether.

Boc-glycine Security Information

  • Symbol: GHS05 GHS06
  • Signal Word:Danger
  • Hazard Statement: H301,H318
  • Warning Statement: P280,P301+P310,P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: R41
  • Safety Instruction: S26-S36/37/39-S39
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Sealed in dry,2-8°C
  • HazardClass:6.1
  • PackingGroup:III
  • Risk Phrases:R41
  • Safety Term:S26;S39

Boc-glycine Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Boc-glycine Suppliers

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Boc-glycine Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Boc-glycine Related Literature

Additional information on Boc-glycine

Introduction to Boc-glycine (CAS No. 4530-20-5): Applications and Recent Research Developments

Boc-glycine, with the chemical name N-Boc-glycine, is a crucial intermediate in the field of organic synthesis and pharmaceutical chemistry. Its molecular formula is C₆H₉NO₄, and it is widely recognized for its role in the synthesis of peptides, amino acid derivatives, and various medicinal compounds. This compound is particularly valued for its stability and reactivity, making it an indispensable tool in both academic research and industrial applications.

The compound CAS No. 4530-20-5 specifically identifies Boc-glycine as a unique chemical entity with distinct properties that make it suitable for a wide range of applications. Boc-glycine is derived from glycine, a non-essential amino acid, and is protected by a Boc (tert-butoxycarbonyl) group, which enhances its utility in synthetic chemistry. This protection allows for selective reactions at other functional groups in a molecule without affecting the Boc-protected amine.

In recent years, Boc-glycine has been extensively studied for its applications in peptide coupling reactions. Peptides are short chains of amino acids that play vital roles in biological processes, and their synthesis often requires protected amino acids to prevent unwanted side reactions. The Boc group on Boc-glycine provides an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions.

One of the most significant advancements in the use of Boc-glycine has been its application in the development of novel pharmaceuticals. Researchers have leveraged its properties to synthesize complex molecules that mimic natural bioactive peptides. These synthetic peptides have shown promise in treating various diseases, including cancer, infectious diseases, and inflammatory disorders. The ability to precisely control the structure and function of these peptides has been made possible by the efficient use of Boc-glycine as a building block.

Recent studies have also highlighted the role of Boc-glycine in drug discovery and development. Its incorporation into peptide-based drugs has led to the creation of more stable and bioavailable therapeutic agents. For instance, researchers have used Boc-glycine-based peptidomimetics to develop inhibitors targeting specific enzymes involved in disease pathways. These inhibitors have demonstrated high selectivity and efficacy in preclinical studies, paving the way for their translation into clinical use.

The versatility of Boc-glycine extends beyond peptide synthesis. It has been utilized in the preparation of various other bioactive molecules, including protease inhibitors and antiviral agents. The compound's ability to undergo selective modifications makes it a valuable asset in medicinal chemistry. By integrating Boc-glycine into synthetic strategies, chemists can achieve precise control over molecular structure, which is essential for optimizing biological activity.

In addition to its pharmaceutical applications, Boc-glycine has found utility in materials science and biotechnology. Its role as a precursor in the synthesis of functionalized polymers has been explored, leading to the development of novel materials with enhanced properties. These materials have potential applications in drug delivery systems, sensors, and biodegradable polymers.

The latest research trends indicate that Boc-glycine will continue to play a pivotal role in advancing synthetic chemistry and drug development. Innovations such as flow chemistry and continuous manufacturing processes are expected to further enhance the efficiency of using Boc-glycine as an intermediate. These advancements will not only improve production yields but also reduce costs, making peptide-based therapeutics more accessible to patients worldwide.

In conclusion, Boc-glycine (CAS No. 4530-20-5) is a versatile and essential compound with broad applications in pharmaceuticals, materials science, and biotechnology. Its unique properties make it an invaluable tool for synthetic chemists and researchers working on cutting-edge therapies. As scientific understanding progresses, the innovative uses of Boc-glycine are likely to expand, driving further breakthroughs in medicine and technology.

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